Spiro[chromene-2,3'-piperidine]
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[chromene-2,3'-piperidine] | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-2-5-12-11(4-1)6-8-13(15-12)7-3-9-14-10-13/h1-2,4-6,8,14H,3,7,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIZVAHZSDVYEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)C=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Spiro Chromene 2,3 Piperidine and Analogous Systems
Historical Development of Spiro[chromene-piperidine] Synthesis
The foundational methods for assembling the spiro[chromene-piperidine] core relied on well-established condensation reactions, which set the stage for future synthetic innovations.
The initial syntheses of spiro[chromene-piperidine] precursors, specifically spiro[chroman-2,4'-piperidine]-4(3H)-one, were established through condensation reactions. A key early method is the Kabbe condensation, which involves the reaction of 2-hydroxyacetophenone (B1195853) with a cyclic ketoamide to form the spirochromanone core. researchgate.net This approach has been adapted and remains a fundamental strategy.
A common and effective early strategy involves the direct condensation of substituted ortho-hydroxy acetophenones with piperidine-4-one derivatives. nih.gov For instance, commercially available substituted ortho-hydroxyl acetophenones can be reacted with N-Boc piperidin-4-one in the presence of a base like pyrrolidine (B122466) to yield the crucial spiro intermediates. nih.gov This reaction typically proceeds in a protic solvent such as methanol (B129727) or ethanol (B145695) at reflux temperatures. nih.govclockss.org The resulting spiro[chromanone-piperidine] can then be further modified. For example, reduction of the ketone group with sodium borohydride (B1222165) (NaBH₄) furnishes the corresponding alcohol, which can subsequently undergo an elimination reaction catalyzed by an acid like p-toluenesulfonic acid (TsOH) to form the desired spiro[chromene-2,4'-piperidine] (B8724282) derivative. nih.gov
Table 1: Examples of Early Condensation Reactions for Spiro[chromanone-piperidine] Synthesis This table is interactive. Users can sort columns by clicking on the headers.
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| ortho-Hydroxy acetophenones | N-Boc piperidin-4-one | Pyrrolidine | Spirane intermediates | 70–83% | nih.gov |
| 2-Hydroxy-4-methoxy-acetophenone | tert-Butyl 4-oxopiperidine-1-carboxylate | Pyrrolidine | Spiro[chromanone-piperidine] | 86% | clockss.org |
| Spirane intermediates (ketones) | NaBH₄ | - | Spiro[chromanol-piperidine] | 52–75% | nih.gov |
| Spiro[chromanol-piperidine] | p-Toluenesulfonic acid | Toluene (reflux) | Spiro[chromene-piperidine] | 55–78% | nih.gov |
Contemporary Approaches to Spiro[chromene-piperidine] Core Construction
Modern synthetic chemistry has introduced more efficient and versatile methods for constructing the spiro[chromene-piperidine] scaffold. These include multicomponent reactions (MCRs) and transition metal-catalyzed processes, which offer advantages in terms of atom economy, step economy, and the ability to generate molecular diversity. rsc.orgnih.gov
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have become a powerful tool for assembling complex heterocyclic frameworks like spiro[chromene-piperidine]. rsc.orgnih.govnih.gov
Three-component reactions are widely employed for the synthesis of spiro[chromene-piperidine] and related structures. rsc.org A notable example is the [3+2] cycloaddition reaction. In one approach, spirooxindole pyrrolidine/piperidine (B6355638) fused chromene derivatives are synthesized via a one-pot, three-component 1,3-dipolar cycloaddition. This reaction involves a 2H-chromene-3-carbaldehyde, isatin (B1672199), and a secondary amino acid such as L-proline or pipecolinic acid. rsc.org The process generates the desired cycloadducts efficiently, often facilitated by conventional heating or microwave irradiation. rsc.orgrsc.org
Piperidine itself can act as an organocatalyst in three-component condensations to produce various chromene heterocycles. lookchem.com For example, the reaction of an aromatic aldehyde, malononitrile, and a CH-acid like 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, catalyzed by piperidine in ethanol at room temperature, yields 1,4-dihydropyrano[2,3-c]pyrazole derivatives, which are structurally related to the chromene core. lookchem.com These methods are valued for their operational simplicity, use of inexpensive catalysts, and high yields. lookchem.com
Table 2: Selected Three-Component Reactions for Chromene and Spiro-Heterocycle Synthesis This table is interactive. Users can sort columns by clicking on the headers. | Component 1 | Component 2 | Component 3 | Catalyst | Product Type | Reference | | :--- | :--- | :--- | :--- | :--- | | 2H-Chromene-3-carbaldehyde | Isatin | Pipecolinic Acid | Ethanol (reflux) | Spiro[chromeno[3,4-a]pyrrolizine] | rsc.org | | Aromatic Aldehyde | Malononitrile | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Piperidine | 1,4-Dihydropyrano[2,3-c]pyrazole | lookchem.com | | Isatin | Vinyl Selenone | Secondary α-Amino Acid | - | Spirooxindole-tetrahydropyrrolizine | rsc.org | | Ninhydrin | Cyanoacetohydrazide | Ethyl Cyanoacetate | - | Spiro-4H-pyran derivatives | nih.gov |
Expanding on the MCR strategy, four-component reactions have been developed for the synthesis of complex spiropiperidine systems. While direct four-component synthesis of the spiro[chromene-2,3'-piperidine] core is less common, analogous systems are effectively constructed using this approach. For example, a catalyst-free, one-pot four-component reaction has been reported for the synthesis of trifluoromethylated 3-spiropiperidines in high yields at room temperature, demonstrating the power of this strategy for building complex spiropiperidine scaffolds. whiterose.ac.uk
Transition metal catalysis offers a powerful and versatile platform for the synthesis of spiro[chromene-piperidine] and its analogs. Catalysts based on palladium, zinc, and iron have been successfully employed in key bond-forming reactions. whiterose.ac.uknih.gov
Palladium-catalyzed reactions are particularly prominent. whiterose.ac.ukmdpi.com Intramolecular α-arylation, a palladium-catalyzed process, has been used to create 3-spiropiperidine scaffolds. whiterose.ac.uk Additionally, palladium-mediated cross-coupling reactions, such as the Suzuki coupling, have been used to functionalize pre-formed spiro[chromane-2,4'-piperidine] systems. For instance, a key intermediate for a GPR119 agonist was synthesized via a Suzuki coupling between (4-(hydroxymethyl)phenyl)boronic acid and tert-butyl 6-bromospiro[chromane-2,4'-piperidine]-1'-carboxylate. clockss.org
Other transition metals are also effective. Zinc sulfide (B99878) (ZnS) nanoparticles have been used as a green catalyst for the synthesis of spiro[chromene-4,3′-indoline] derivatives from dimedone, an activated methylene (B1212753) compound, and isatins under ultrasonic irradiation in water. nih.gov Iron(III) chloride (FeCl₃) has been shown to catalyze the formation of novel spirooxindole tetrahydroquinolines, where piperidine derivatives can be used as substrates, resulting in high yields and diastereoselectivities. nih.gov
Table 3: Examples of Transition Metal-Catalyzed Syntheses in Spiro-Heterocycle Formation This table is interactive. Users can sort columns by clicking on the headers.
| Catalyst | Reaction Type | Substrates | Product | Yield | Reference |
|---|---|---|---|---|---|
| Palladium | Intramolecular α-arylation | Amide with bromide | 3-Spiropiperidine | Moderate | whiterose.ac.uk |
| PdCl₂(dppf) | Suzuki Coupling | 6-Bromospiro[chromane-piperidine] + Boronic acid | 6-Aryl-spiro[chromane-piperidine] | Moderate | clockss.org |
| ZnS Nanoparticles | Knoevenagel/Michael Addition | Dimedone, Isatin, Methylene compound | Spiro[chromene-4,3′-indoline] | Excellent | nih.gov |
| FeCl₃ | 1,5-Hydride transfer/Ring closure | Methyleneindolinone (piperidine substrate) | Spirooxindole tetrahydroquinoline | 87-94% | nih.gov |
| Gold(I)/Copper(II) | Hydroamination/Semipinacol | Amino alkynone | Piperidine derivative | 72% | mdpi.com |
Transition Metal-Catalyzed Syntheses
Palladium-Mediated Reactions
Palladium catalysis has been instrumental in the synthesis of complex molecular architectures, including spirocyclic systems. While direct palladium-catalyzed synthesis of the spiro[chromene-2,3'-piperidine] framework is not extensively documented, methodologies for analogous systems highlight the potential of this approach. For instance, palladium catalysis is effective for the intramolecular aminotrifluoromethanesulfinyloxylation of alkenes, yielding 6-endo-cyclized piperidines. nih.gov
A notable strategy involves a palladium-catalyzed [4+2] cycloaddition of a cyclic carbamate (B1207046) with a 1,3-dicarbonyl compound. This reaction proceeds through an allylation-condensation sequence to furnish a spirocyclic imine in high yield, demonstrating a powerful method for creating the spiro-piperidine junction. whiterose.ac.uk Furthermore, palladium-catalyzed C(sp³)–H arylation has been utilized for the regio- and stereoselective functionalization of existing piperidine rings, which is crucial for building molecular complexity. acs.org In the synthesis of spiro[chromene-2,4'-piperidine] derivatives, a related regioisomer, palladium on carbon (Pd/C) has been used as a catalyst for the hydrogenation of the chromene double bond to yield the corresponding spiro[chromane-2,4'-piperidine]. nih.gov
The total synthesis of (+)-spiroindimicin A, which features a spiroindolenine core, was achieved using a key asymmetric palladium-catalyzed spirocyclization, underscoring the utility of palladium in constructing complex spirocyclic alkaloids. chemrxiv.org Additionally, palladium-catalyzed cascade reactions have been developed to produce spirolactones, showcasing the ability of this metal to facilitate multiple bond-forming events in a single operation. nih.gov
Table 1: Examples of Palladium-Catalyzed Reactions for Spirocyclic Systems
| Reaction Type | Substrates | Catalyst System | Product | Reference |
|---|---|---|---|---|
| [4+2] Cycloaddition | Cyclic carbamate, 1,3-dicarbonyl | Palladium catalyst | Spirocyclic imine | whiterose.ac.uk |
| Hydrogenation | Spiro[chromene-2,4'-piperidine] | Pd/C, H₂ | Spiro[chromane-2,4'-piperidine] | nih.gov |
| C(sp³)–H Arylation | Piperidine derivatives, Aryl iodides | Pd catalyst, aminoquinoline auxiliary | cis-3,4-disubstituted piperidines | acs.org |
| Asymmetric Spirocyclization | Indole (B1671886) derivative | Asymmetric Pd catalyst | (+)-Spiroindimicin A | chemrxiv.org |
Rhodium-Catalyzed Transformations
Rhodium catalysis has emerged as a powerful tool for the synthesis of spiropiperidine derivatives, often proceeding through C-H activation pathways. A significant development is the rhodium(III)-catalyzed intramolecular Ar-C-H activation, which provides a direct route to highly substituted tricyclic spiropiperidines under mild conditions. nih.govacs.org The nature of the protecting group on the nitrogen atom was found to be critical for the reaction's selectivity. acs.org
Annulation reactions catalyzed by rhodium have also been successfully employed to construct spirocyclic frameworks. For example, a rhodium(III)-catalyzed [5+1] annulation of 2-alkenylphenols with maleimides leads to spirocyclic skeletons with an oxygen-containing spiro carbon. rsc.org Similarly, dearomatizing oxidative annulation of 2-alkenylphenols with alkynes and enynes under rhodium(III) catalysis yields spirocyclic enones. scispace.com Other rhodium-catalyzed annulations, such as the [3+3] annulation of benzoxazines with quinones and the [3+2] annulation with cyclic N-sulfonyl ketimines and alkynes, have provided access to diverse spiro-heterocyclic scaffolds. rsc.orgnih.gov Furthermore, rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts has been developed for the synthesis of chiral piperidines. dicp.ac.cn
Table 2: Rhodium-Catalyzed Synthesis of Spiro-Piperidines and Analogues
| Reaction Type | Substrates | Catalyst System | Product | Reference |
|---|---|---|---|---|
| Intramolecular C-H Activation | N-alkenyl-N-arylamides | [RhCp*Cl₂]₂, AgSbF₆ | Tricyclic spiropiperidines | nih.govacs.org |
| [5+1] Annulation | 2-Alkenylphenols, Maleimides | Rh(III) catalyst | Spirocyclic scaffolds | rsc.org |
| Dearomatizing Oxidative Annulation | 2-Alkenylphenols, Alkynes/Enynes | Rh(III) catalyst, Cu(OAc)₂ | Spirocyclic enones | scispace.com |
| [3+3] Annulation | Benzoxazines, Quinones | Rh(III) catalyst | Spiro[benzo[b] nih.govscispace.comoxazine-benzo[c]chromene] | rsc.org |
Copper-Catalyzed Processes
Copper-catalyzed reactions offer an economical and efficient alternative for the synthesis of piperidine-containing structures. A key strategy is the intramolecular C–H amination of N-fluoride amides using tris(pyrazolyl)borate copper complexes, which yields piperidines. nih.gov Copper(II) carboxylate-promoted intramolecular carboamination of unactivated alkenes is another effective method for accessing N-functionalized piperidines. nih.gov This transformation can be enhanced by microwave heating and the use of more soluble copper(II) salts like copper(II) neodecanoate. nih.gov
In the realm of asymmetric synthesis, chiral N,O-ligand/Cu(OAc)₂ systems have been shown to catalyze the 1,3-dipolar cycloaddition of azomethine ylides to α-alkylidene succinimides, affording dispiropyrrolidine derivatives, which are structurally related to spiropiperidines, with high diastereoselectivity and enantioselectivity. researchgate.net
Iridium-Catalyzed Hydrogenation
The reduction of pyridine (B92270) rings represents a direct approach to the piperidine core of the spiro[chromene-2,3'-piperidine] system. Iridium-catalyzed hydrogenation has proven to be a highly effective method for this transformation. acs.org Specifically, iridium(III)-catalyzed ionic hydrogenation of pyridines allows for the synthesis of a wide array of multi-substituted piperidines, tolerating reduction-sensitive functional groups such as nitro, azido, and bromo groups. acs.org The efficiency of iridium catalysts, particularly those with tridentate chiral spiro aminophosphine (B1255530) ligands, is exceptionally high in the hydrogenation of various ketones, achieving very high turnover numbers. nih.gov
The stereoselective synthesis of disubstituted piperidines, which are prevalent motifs in bioactive compounds, has been accomplished through the iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts, yielding cis-configured hydroxypiperidine esters. dicp.ac.cn
Organocatalytic Strategies
Organocatalysis provides a metal-free alternative for the construction of chiral molecules, including spirocyclic systems. These methods often rely on the activation of substrates through the formation of transient, reactive intermediates.
Michael Addition Pathways
The Michael addition is a cornerstone of organocatalytic C-C bond formation. In the context of chromene synthesis, an organocatalytic tandem oxa-Michael–aldol reaction between salicylaldehydes and α,β-unsaturated aldehydes, catalyzed by chiral diarylprolinol silyl (B83357) ethers, affords functionalized 2H-chromenes with high enantioselectivity. rsc.org This methodology is fundamental to forming the chromene portion of the target spirocycle.
For the construction of spirocyclic systems, organocatalytic cascade reactions involving Michael additions have been successfully developed. For instance, a cascade reaction of 2-ethylidene 1,3-indandiones and isatylidene-malononitriles, catalyzed by quinine, proceeds through an unexpected vinylogous Michael addition to generate unique spiro-bridged heterocyclic compounds. nih.gov The design of novel chiral spiro-pyrrolidine organocatalysts has also enabled the asymmetric Michael addition for the construction of all-carbon quaternary centers in high enantiomeric excess. whiterose.ac.uk
N-Heterocyclic Carbene (NHC)-Catalyzed Annulations
N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts capable of promoting a variety of complex transformations, including annulation reactions to form spirocycles. While the direct application to spiro[chromene-2,3'-piperidine] is not widely reported, the synthesis of analogous spirooxindole systems demonstrates the potential of this strategy.
Chiral NHCs can catalyze the [3+2] annulation of α-bromoenals and 3-aminooxindoles, producing spirocyclic oxindolo-γ-lactams with high diastereoselectivities and enantioselectivities. scispace.com In these reactions, the NHC catalyst reverses the normal reactivity of enals by forming a Breslow intermediate, which then acts as a nucleophile. rsc.org The manipulation of reaction intermediates in NHC catalysis allows for tunable selectivity, for example, directing the reaction towards a [2+3] annulation instead of a [3+2] pathway to synthesize different spirocyclic lactam structures. rsc.org
Stereoselective Synthesis of Spiro[chromene-2,3'-piperidine] Scaffolds
The spatial arrangement of substituents in a molecule can significantly influence its biological activity. In the context of spiro[chromene-2,3'-piperidine] and its analogs, stereoselective synthesis is crucial for accessing specific stereoisomers and exploring their structure-activity relationships. This section delves into the methodologies for controlling both diastereoselectivity and enantioselectivity during the formation of these complex spirocyclic systems.
Diastereoselective Control in Spirocyclization
Diastereoselective synthesis aims to preferentially form one diastereomer over others. In the synthesis of spiro[chromene-piperidine] and related systems, the control of diastereoselectivity is often achieved by carefully selecting reaction conditions such as catalysts and solvents.
An improved diastereoselective synthesis of substituted spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones, a class of compounds structurally related to spiro[chromene-2,3'-piperidine], has been reported through the acid-catalyzed condensation of 6-styryl-4-aryldihydropyrimidin-2-ones with various resorcinols and pyrogallol. nih.gov The stereoselectivity of this reaction was found to be dependent on the choice of acid catalyst and solvent. For instance, the use of different acid catalysts like p-toluenesulfonic acid (p-TsOH) versus methanesulfonic acid (CH₃SO₃H) and varying the solvent conditions allowed for the isolation of diastereomerically pure products. nih.gov
In one study, the reaction of styryldihydropyrimidines with resorcinols typically yielded two diastereomers. nih.gov However, by optimizing the conditions, it was possible to isolate a single diastereomer. For example, with certain substrates, one diastereomer was predominantly formed, while the other could be favored by switching the acid catalyst from p-TsOH to CH₃SO₃H. nih.gov
Another approach to achieving stereoselectivity is through domino reactions. A substrate-dependent regio- and stereoselective domino hydroalkoxylation-formal-[4+2] cycloaddition has been described for the synthesis of linear and spirocyclic 1,4-heterocycle-fused chromene ketals. researchgate.net This method provides a pathway to diastereomerically enriched spiro chromene structures. researchgate.net
The following table summarizes the effect of catalysts on the diastereoselective synthesis of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones.
| Reactants | Acid Catalyst | Solvent | Diastereomeric Ratio | Reference |
|---|---|---|---|---|
| 6-styryl-4-aryldihydropyrimidin-2-ones and resorcinol | p-Toluenesulfonic acid (p-TsOH) | Not specified | Mixture of two diastereomers | nih.gov |
| 6-styryl-4-aryldihydropyrimidin-2-ones and resorcinol | Methanesulfonic acid (CH₃SO₃H) | Not specified | Improved diastereoselectivity, allowing isolation of pure diastereomers | nih.gov |
Enantioselective Approaches
Enantioselective synthesis focuses on the preferential formation of a single enantiomer, a critical aspect in medicinal chemistry as different enantiomers of a chiral drug can have distinct pharmacological and toxicological profiles. For the synthesis of chiral spiro[chromene-piperidine] scaffolds, organocatalysis has emerged as a powerful tool.
A notable example is the asymmetric synthesis of spiro[4H-chromene-3,3'-oxindoles], which share a similar spirocyclic core. An efficient stereoselective three-component reaction of isatins, malononitrile, and sesamol (B190485) has been developed using a quinidine-derived squaramide as an organocatalyst. preprints.orgpreprints.org This cascade Knoevenagel/Michael/cyclization reaction proceeds under optimized conditions to afford the desired spirooxindoles in good yields (75–87%) and with moderate to high enantiomeric excess (ee) values, up to 90% ee. preprints.orgpreprints.org The enantioselectivity was found to be influenced by the substituents on the isatin ring. preprints.org For instance, an isatin bearing a 5-Br substituent on a benzyl-protected nitrogen atom provided the product with the highest enantiomeric excess. preprints.org
The choice of catalyst is paramount in these enantioselective transformations. A screening of various catalysts, including different quinidine-squaramides, Takemoto's catalysts, and proline derivatives, revealed that the quinidine-squaramide catalyst was optimal for both yield and enantioselectivity. preprints.org The solvent also plays a crucial role, with chloroform (B151607) being identified as the optimal solvent for this particular reaction. preprints.org
Chiral phosphoric acids have also been utilized as catalysts in asymmetric intramolecular aza-Michael cyclizations to produce enantioenriched 3-spiropiperidines with good yields and excellent enantioselectivities (up to 97:3 e.r.). whiterose.ac.uk This methodology was developed through extensive optimization of reaction parameters, including the thioester functionality, ring substitution, catalyst, temperature, and solvent. whiterose.ac.uk
The table below presents selected results from the enantioselective synthesis of spiro[4H-chromene-3,3'-oxindoles] using a quinidine-derived squaramide catalyst.
| Isatin Substituent | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| H | 10 | CHCl₃ | 85 | 40 | preprints.orgpreprints.org |
| 5-Br, N-Bn | 10 | CHCl₃ | 82 | 90 | preprints.org |
| 5-Cl, N-Bn | 10 | CHCl₃ | 85 | 88 | preprints.org |
| 5-Me, N-Bn | 10 | CHCl₃ | 78 | 85 | preprints.org |
| 5-NO₂, N-Bn | 10 | CHCl₃ | 75 | 10 | preprints.org |
Green Chemistry Principles in Spiro[chromene-piperidine] Synthesis
The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. This includes the use of environmentally benign solvents, the development of catalyst-free reactions, and the design of recyclable catalysts.
Solvent-Free and Aqueous Reaction Conditions
One of the key principles of green chemistry is the reduction or elimination of hazardous solvents. To this end, performing reactions in water or under solvent-free conditions is highly desirable.
A green synthetic approach for spiro compounds has been developed using a five-component reaction under microwave irradiation. utrgv.edu This method utilizes water as the solvent and N,N-Diisopropylethylamine (DIPEA) as a catalyst, leading to high yields of the products in a short reaction time (5–30 minutes). utrgv.edu The use of microwave irradiation often accelerates reaction rates, further contributing to the efficiency of the synthesis.
In another example, the synthesis of bis-spiro piperidine and pyrimidine (B1678525) derivatives was achieved through a one-pot three-component reaction of formaldehyde, an aromatic aniline, and a 1,3-dicarbonyl compound at room temperature. researchgate.net This reaction was carried out in 2,2,2-trifluoroethanol (B45653) (TFE), which served as a recyclable reaction medium, under metal-free conditions. researchgate.net The development of catalyst-free and environmentally benign methods for the preparation of complex molecules like 3,3'-(piperidin-1-ylmethylene)bis(4-hydroxy-2H-chromen-2-one) has also been reported, where the reaction proceeds in water under reflux conditions. ajchem-a.com
Development of Recyclable Catalysts
The development of heterogeneous and recyclable catalysts is another cornerstone of green chemistry, as it allows for easy separation of the catalyst from the reaction mixture and its reuse in subsequent reactions, reducing waste and cost.
Several types of recyclable catalysts have been employed in the synthesis of spiro[chromene-piperidine] and related heterocycles. researchgate.net Nano γ-alumina supported antimony(V) chloride has been identified as a highly potent and reusable heterogeneous catalyst for the one-pot, three-component synthesis of bis-spiro piperidine derivatives under ultrasonic irradiation at room temperature. rsc.org This nanocatalyst was characterized by various techniques and demonstrated high efficiency. rsc.org
Magnetic nanocatalysts offer a particularly attractive option for catalyst recycling, as they can be easily recovered from the reaction mixture using an external magnet. researchgate.net For instance, a magnetically recoverable heterogeneous Fe₃O₄@SiO₂@BHA-Cu(II) nanocomposite has been prepared and used for the synthesis of various heterocyclic compounds. researchgate.net This catalyst showed outstanding features such as short reaction times, high atom economy, and excellent product yields under mild conditions. researchgate.net
Polymer-supported catalysts represent another class of recyclable catalysts. Organo-catalysts, such as piperidine, can be immobilized within insoluble three-dimensional polymer networks. mdpi.com These polymer-bound catalysts combine the advantages of both homogeneous catalysis (high accessibility of catalytic sites) and heterogeneous catalysis (easy recovery and reuse). mdpi.com For example, polymer networks containing piperidine have been used as heterogeneous catalysts for the Knoevenagel condensation reaction to synthesize curcumin (B1669340) derivatives. mdpi.com
The following table provides examples of recyclable catalysts used in the synthesis of piperidine-containing spiro compounds and related structures.
| Catalyst | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Nano γ-alumina supported Sb(V) chloride | One-pot three-component synthesis of bis-spiro piperidines | Heterogeneous, reusable, ultrasonic irradiation, room temperature | rsc.org |
| Fe₃O₄@SiO₂@BHA-Cu(II) nanocomposite | Synthesis of polyhydroquinoline derivatives | Magnetically recoverable, heterogeneous, mild conditions | researchgate.net |
| Polymer networks containing piperidine | Knoevenagel condensation | Heterogeneous, immobilized organo-catalyst, recyclable | mdpi.com |
| Sulfonated magnetic sugarcane bagasse | Synthesis of nitrogen-containing heterocyclic rings | Biodegradable, robust, heterogeneous, performed in water | researchgate.net |
Reaction Mechanisms and Theoretical Insights into Spiro Chromene 2,3 Piperidine Formations
Mechanistic Elucidation of Spiroannulation Reactions
Cycloaddition reactions are powerful tools for constructing cyclic systems in a single step with high atom economy and stereocontrol. Both [3+2] and [4+2] cycloadditions have been explored for the synthesis of spiro-heterocycles.
A prominent example involves the one-pot, three-component [3+2] cycloaddition reaction to form spirooxindole piperidine-fused chromene derivatives. This reaction utilizes a 2H-chromene-3-carbaldehyde, an isatin (B1672199), and a secondary amino acid like pipecolinic acid (a precursor to the piperidine (B6355638) ring) rsc.orgresearchgate.net. The mechanism commences with the condensation of the isatin and pipecolinic acid to generate an azomethine ylide in situ. This 1,3-dipole then reacts with the 2H-chromene-3-carbaldehyde, which acts as the dipolarophile. The reaction proceeds through a concerted or nearly concerted pathway, leading to the formation of the spiro[chromene-2,3'-piperidine] core with high regioselectivity and stereoselectivity rsc.orgresearchgate.net. The formation of two new carbon-carbon bonds and the spirocenter occurs in a single synthetic operation.
[4+2] cycloaddition reactions, or Diels-Alder reactions, also represent a viable strategy. For instance, the synthesis of spiro[piperidine-3,2′-oxindoles] has been achieved via a Lewis acid-catalyzed [4+2] cycloaddition of donor-acceptor (D-A) cyclobutanes with iminooxindoles nih.gov. In a hypothetical application to the spiro[chromene-2,3'-piperidine] system, a chromene-based diene could react with a piperidine-derived dienophile (or vice-versa) to construct the spirocyclic framework. The Lewis acid catalyst, such as Scandium(III) triflate (Sc(OTf)₃), activates the dienophile, lowering the energy of the transition state and promoting the reaction under mild conditions with excellent diastereoselectivity nih.gov.
Molecular rearrangements are fundamental processes in organic synthesis that allow for the construction of complex molecular architectures from simpler precursors.
The Wagner-Meerwein rearrangement is a carbocation-mediated 1,2-rearrangement that can facilitate ring expansion or contraction, often used to create thermodynamically more stable structures. In the context of spirocycle synthesis, studies have shown that spiro-alcohols can undergo acid-catalyzed Wagner-Meerwein rearrangements researchgate.net. For example, treatment of benzo-fused spiro[4.5]decan-6-ols with an acid like p-toluenesulfonic acid (TosOH) induces a rearrangement to form a condensed tricyclic system researchgate.net. A similar process could be envisioned for a spiro[chromene-2,3'-piperidine] precursor. Protonation of a hydroxyl group on the piperidine ring adjacent to the spiro-carbon, followed by the loss of water, would generate a carbocation. A subsequent 1,2-alkyl shift from the chromene portion to the carbocation center would result in a rearranged, potentially more stable, fused-ring system.
The Beckmann rearrangement provides a classic route to amides and lactams from oximes wikipedia.org. This reaction is particularly relevant for the synthesis of the piperidine ring, which is a δ-lactam in its oxidized form (piperidin-2-one). The synthesis of piperidin-2-ones has been accomplished via the Beckmann rearrangement of cyclic α,β-unsaturated ketoximes derpharmachemica.com. The mechanism is typically acid-catalyzed and involves the protonation of the oxime's hydroxyl group, followed by a concerted migration of the group anti-periplanar to the leaving group (water) and subsequent tautomerization to the stable lactam wikipedia.orgnih.gov. This lactam can then be reduced to the corresponding piperidine ring, which could be a precursor in a spirocyclization step.
In contrast to concerted cycloadditions, many spiroannulation reactions proceed through distinct, stepwise mechanisms involving multiple intermediates.
One example is the P(NMe₂)₃-mediated reductive [1+4] annulation between isatins and enones, which constructs spirooxindole-dihydrofurans rsc.org. This reaction proceeds via a Kukhtin–Ramirez adduct, highlighting a stepwise approach to five-membered spiro-rings rsc.org. A similar stepwise [1+4] annulation could potentially be developed for the spiro[chromene-2,3'-piperidine] system.
More complex stepwise mechanisms have also been proposed. For example, the transformation of a related spiropyridazine-benzosultam involves a sequence of oxidation, hydrolysis to form an aziridine (B145994) intermediate, and subsequent ring expansion to yield the final product beilstein-journals.org. Such a multi-step pathway allows for significant structural reorganization and demonstrates the versatility of stepwise annulation in building complex spiro-heterocycles.
Computational Studies on Reaction Energetics and Selectivity
Theoretical chemistry, particularly quantum mechanical calculations, provides an invaluable lens through which to view reaction mechanisms. By modeling reaction pathways, transition states, and intermediates, computational studies can elucidate the factors governing reactivity and selectivity.
Density Functional Theory (DFT) has become a standard tool for investigating complex organic reactions. In the synthesis of spiro[chromene-piperidine] systems via [3+2] cycloaddition, DFT calculations have been instrumental in understanding the reaction's regio- and stereoselectivity rsc.orgresearchgate.net.
Studies have shown that the cycloaddition proceeds through multiple competing transition states. DFT calculations can determine the activation energies for these pathways, revealing the most favorable route rsc.org. For the three-component reaction forming a spirooxindole piperidine-fused chromene, calculations predicted four closely-lying transition states, with the lowest energy pathway corresponding to the experimentally observed meta-regio and endo-stereo isomer researchgate.net.
In another example, the Ag(I)-catalyzed cycloisomerization to form a spiro[indole-3,4'-piperidine] (B97032) scaffold was studied using DFT researchgate.net. The calculations were crucial in explaining the observed high diastereoselectivity. They revealed that a strong, non-covalent cation-π-π interaction between the silver catalyst, its phosphine (B1218219) ligand, and the indole (B1671886) substrate stabilizes the key spiroindoleninium intermediate, directing the reaction towards a single diastereomer researchgate.net.
| Reaction Type | System | Computational Finding | Significance | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | Chromene-Carbaldehyde + Isatin + Pipecolinic Acid | Identification of four competing transition states (TS1-TS4); the pathway via TS1 has the lowest activation energy. | Explains the observed meta-regioselectivity and endo-stereoselectivity of the reaction product. | rsc.orgresearchgate.net |
| Ag(I)-Catalyzed Cycloisomerization | Tryptamine-Ynamide | Stabilization of the spiroindoleninium intermediate via cation-π-π interactions. | Provides a mechanistic basis for the high diastereoselectivity observed in the formation of the spiro[indole-3,4'-piperidine] scaffold. | researchgate.net |
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, orbital interactions, and bonding within a molecule. It provides a detailed picture of the electronic structure changes that occur during a reaction.
In the context of the [3+2] cycloaddition for forming spirooxindole piperidine-fused chromenes, NBO analysis was employed to probe the nature of the mechanism. The analysis of the transition state structures confirmed that the cycloaddition proceeds via a radical mechanism, providing deeper insight beyond the conventional pericyclic description rsc.orgresearchgate.net. This level of detail is critical for understanding the intimate electronic nature of the bond-forming processes and for designing new, more efficient catalytic systems.
Structural Modification and Derivatization Strategies for Spiro Chromene 2,3 Piperidine
Functionalization of the Chromene Moiety
Functionalization of the chromene portion of the spiro[chromene-2,3'-piperidine] scaffold is a critical strategy for optimizing biological potency and selectivity. Research has shown that the electronic properties of the chromene ring significantly influence the molecule's interactions with biological targets.
Detailed SAR studies have revealed that the 7-position of the chromene ring is a key site for substitution. The introduction of small halogen atoms, such as chlorine (Cl) or fluorine (F), at this position has been shown to enhance potency and selectivity for certain receptors, like the 5-HT2C receptor. nih.gov For instance, the 7-chloro analogue of a spiro[chromene-2,4'-piperidine] (B8724282) series was identified as a potent and selective partial agonist for this receptor. nih.gov
Conversely, substitutions at other positions can be detrimental to activity. The addition of a second chlorine atom at the 5- or 8-position, resulting in di-substituted chromene rings (e.g., 5,7-dichloro or 7,8-dichloro), led to a loss of activity. nih.gov This suggests that the electron density on the chromene ring is finely tuned for optimal interaction and that excessive electron-withdrawing substitution can be unfavorable. nih.gov
Table 1: Effect of Chromene Moiety Substitution on 5-HT2C Receptor Activity
| Compound | Substitution on Chromene Ring | Activity |
|---|---|---|
| Unsubstituted | None | Baseline Activity |
| 7-Chloro | 7-Cl | Improved Potency & Selectivity nih.gov |
| 7-Fluoro | 7-F | Improved Potency & Selectivity nih.gov |
| 5,7-Dichloro | 5,7-di-Cl | Inactive nih.gov |
| 7,8-Dichloro | 7,8-di-Cl | Inactive nih.gov |
Chemical Transformations of the Piperidine (B6355638) Ring
The piperidine ring offers multiple avenues for chemical modification, including functionalization of the nitrogen atom and substitution on the carbon framework. These transformations are essential for altering the scaffold's physicochemical properties and spatial arrangement.
The nitrogen atom of the piperidine ring is a common site for functionalization and a crucial handle for synthetic strategies. Protecting the piperidine nitrogen is a standard first step in multi-step syntheses to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group in the synthesis of spiro[chromene-piperidine] derivatives. nih.gov It is typically introduced by reacting the appropriate piperidone with di-tert-butyl dicarbonate (B1257347) and is readily removed under acidic conditions, for example, with trifluoroacetic acid (TFA). nih.gov
Other protecting groups can be employed to influence the reactivity and selectivity of subsequent reactions. For instance, N-brosyl (p-bromobenzenesulfonyl) and other sulfonyl groups have been utilized. nih.govgoogle.com These groups can serve dual roles as protecting groups and as directing groups for C-H activation, enabling regioselective functionalization of the piperidine ring. nih.govresearchgate.net The choice of the N-protecting group can sterically and electronically influence the outcome of reactions on the piperidine ring. nih.gov For example, N-phenyldiazenyl groups have also been explored as activating and protecting groups for C-H functionalization at the α-position to the nitrogen. researchgate.net
Table 2: Common Protecting Groups for the Piperidine Nitrogen
| Protecting Group | Abbreviation | Introduction Reagent Example | Removal Condition Example |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Trifluoroacetic Acid (TFA) nih.gov |
| p-Bromobenzenesulfonyl | Brosyl (Bs) | p-Bromobenzenesulfonyl chloride | - |
| Methylsulfonyl | Ms | Methanesulfonyl chloride | - |
Achieving regioselective substitution on the carbon atoms of the piperidine ring is a significant synthetic challenge due to the similar reactivity of the C-H bonds. However, advanced catalytic methods have enabled site-selective functionalization. nih.gov The strategy often relies on a combination of a specific N-protecting group and a tailored catalyst. nih.gov
For example, rhodium-catalyzed C-H insertion reactions have been used to introduce substituents at specific positions. The choice of both the catalyst and the N-protecting group dictates the position of functionalization (C2, C3, or C4). nih.gov While the C2 position is electronically activated, it is also sterically hindered. nih.gov The C3 position is electronically deactivated by the inductive effect of the nitrogen atom, while the C4 position is generally the most sterically accessible. nih.gov By carefully selecting the reaction conditions, it is possible to override the inherent electronic preferences to achieve substitution at a desired, less reactive position. nih.gov
Furthermore, the attachment point of the spiro-fusion itself is a key determinant of the compound's properties. In one study, altering the linkage from a spiro[chromene-2,4'-piperidine] to a spiro[chromene-2,3'-piperidine] resulted in a complete loss of biological activity, highlighting the critical importance of the spatial arrangement of the piperidine ring relative to the chromene moiety. nih.gov
Post-Synthetic Modifications and Scaffold Diversification
Beyond functionalizing existing moieties, the entire spiro[chromene-piperidine] scaffold can be modified or diversified to create novel chemical entities. Post-synthetic modifications involve transforming the core structure after its initial assembly. A straightforward example is the hydrogenation of the chromene double bond, catalyzed by palladium on carbon, to yield the corresponding spiro[chromane-piperidine] derivative. nih.gov This modification alters the geometry and electronic properties of the chromene portion of the molecule.
Scaffold diversification involves altering the fundamental building blocks used in the synthesis. This can be achieved by employing different azacyclic ketones in the initial condensation reaction with ortho-hydroxy acetophenones. nih.gov For example, instead of using a piperidone, other cyclic ketones can be used to generate different spiro-fused ring systems, thereby exploring a wider chemical space. nih.govwhiterose.ac.uk Piperidin-one derivatives themselves can be used as versatile building blocks for constructing more complex fused and spiro heterocyclic systems. nih.govresearchgate.net These strategies allow for significant structural variation, which is essential for developing new therapeutic agents and chemical probes. nih.govmdpi.com
Table 3: Mentioned Chemical Compounds
| Compound Name | Structure/Class |
|---|---|
| Spiro[chromene-2,3'-piperidine] | Core Scaffold |
| Spiro[chromane-2,4'-piperidine] | Hydrogenated Scaffold Derivative nih.gov |
| Spiro[chromane-2,4'-piperidine]-4(3H)-one | Synthetic Intermediate/Pharmacophore nih.gov |
| 7-Chloro-spiro[chromene-2,4'-piperidine] | Functionalized Derivative nih.gov |
| 7-Fluoro-spiro[chromene-2,4'-piperidine] | Functionalized Derivative nih.gov |
| 5,7-Dichloro-spiro[chromene-2,4'-piperidine] | Functionalized Derivative nih.gov |
| 7,8-Dichloro-spiro[chromene-2,4'-piperidine] | Functionalized Derivative nih.gov |
| N-Boc-piperidin-4-one | Starting Material nih.gov |
| Trifluoroacetic acid | Reagent nih.gov |
| p-Toluenesulfonic acid | Reagent nih.gov |
| N-Boc-piperidine | Protected Piperidine nih.gov |
| N-Brosyl-piperidine | Protected Piperidine nih.gov |
| N-phenyldiazenyl tetrahydroisoquinoline | Protected Amine Example researchgate.net |
| ortho-Hydroxy acetophenone (B1666503) | Starting Material nih.gov |
Non Clinical Biological Activity and Pharmacological Target Exploration of Spiro Chromene 2,3 Piperidine Analogs
Structure-Activity Relationship (SAR) Studies for Bioactivity Modulation
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. For spiro[chromene-2,3'-piperidine] analogs, these studies have provided valuable insights into how structural modifications influence their biological effects.
The pharmacological activity of spiro[chromene-2,3'-piperidine] derivatives is intrinsically linked to their three-dimensional structure. The rigid nature of the spirocyclic system, which reduces the number of freely rotatable bonds, is a key feature that can enhance the pharmacokinetic profile and the efficacy of interaction with biological targets. bepls.com
In the context of G-protein-coupled receptor 119 (GPR119) agonism, a defining structural feature for potent activity is the spiro-type scaffold in the linker-to-tail moiety. bohrium.comnih.gov This conformational restriction is a key concept that has guided the design of potent GPR119 agonists. bohrium.comnih.gov Furthermore, for 5-HT2C receptor agonists, the rigid chromene scaffold engages in aromatic stacking interactions with key amino acid residues, while the piperidine (B6355638) nitrogen forms a crucial salt bridge. nih.gov
The fusion of a spirooxindole moiety to the spiro[chromene-2,3'-piperidine] core has also been explored, leading to derivatives with significant antiproliferative properties. nih.govmdpi.com
The nature and position of substituents on both the chromene and piperidine rings play a pivotal role in modulating the biological activity of these compounds.
For GPR119 agonists, the introduction of an alkyl spacer between the sulfonyl and phenyl groups in the head moiety, along with a terminal benzyl-type bulky substituent, significantly improves activity. bohrium.com
In the case of 5-HT2C receptor agonists, substitution on the chromene ring is critical. A small halogen atom, such as chlorine or fluorine, at the 7-position of the chromene moiety enhances both the potency and selectivity for the 5-HT2C receptor. nih.govacs.org Conversely, modifications on the piperidine ring, such as the introduction of a methyl group at the 2'- or 3'-position, can have varied effects, with some isomers showing enhanced potency while others lose activity, highlighting the importance of stereochemistry. nih.gov
For histone deacetylase (HDAC) inhibitors, modifications on the spirochromane core have a substantial influence on biological activities. researchgate.net The introduction of various N-aryl and N-alkylaryl substituents on the piperidine ring has been a key strategy in developing novel HDAC inhibitors with improved properties. nih.gov
In the development of acetyl-CoA carboxylase (ACC) inhibitors, SAR studies of spiro[chroman-2,4'-piperidin]-4-one derivatives have been instrumental. nih.govresearchgate.net
The chiral nature of the spiro[chromene-2,3'-piperidine] core means that stereochemistry often has a profound impact on biological activity.
For TRPM8 antagonists, optical resolution of 4-hydroxy derivatives of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides revealed that the (R)-(-)-isomers were generally more potent than the corresponding (S)-(+)-isomers. nih.gov
Similarly, in the context of GPR119 agonists, the (R)-enantiomer of a lead compound demonstrated significantly higher potency and efficacy compared to its (S)-counterpart. bohrium.comnih.gov
For 5-HT2C receptor agonists, the introduction of chiral centers at the 2'- or 3'-position of the piperidine ring resulted in isomers with vastly different activities, emphasizing the critical role of stereochemistry in receptor activation. nih.gov
In Vitro Pharmacological Profiling (Non-Clinical)
The diverse biological activities of spiro[chromene-2,3'-piperidine] analogs have been characterized through extensive in vitro pharmacological profiling, revealing their potential as modulators of various enzymes and receptors.
Enzyme Inhibition and Modulation
Spiro[chromene-2,3'-piperidine] derivatives have been identified as potent inhibitors of several key enzymes implicated in various diseases.
Acetyl-CoA Carboxylase (ACC): Several spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized and shown to be potent inhibitors of ACC in the low nanomolar range. nih.govnih.govresearchgate.net These compounds are being explored for their potential in treating metabolic disorders.
Histone Deacetylases (HDACs): Spiro[chromane-2,4'-piperidine] and spiro[benzofuran-2,4'-piperidine] hydroxamic acid derivatives have been identified as novel HDAC inhibitors. researchgate.netnih.gov These compounds have shown antiproliferative activity in various tumor cell lines.
DNA Gyrase: Spirooxindole pyrrolidine (B122466)/piperidine fused chromene aldehyde derivatives have been investigated as potential inhibitors of bacterial DNA gyrase. rsc.orgrsc.orgresearchgate.net Some of these compounds have demonstrated significant antibacterial activity.
MDM2: Piperidine-fused spiro-oxindole derivatives have been shown to inhibit the MDM2-p53 interaction, leading to the elevation of p53 and p21 protein levels and subsequent cell cycle arrest and apoptosis in cancer cells. nih.gov
Receptor Agonism and Antagonism Studies
The spiro[chromene-2,3'-piperidine] scaffold has also proven to be a versatile template for targeting G-protein coupled receptors (GPCRs).
5-HT2C Receptor: A series of spiro[chromene-2,4'-piperidine]s has been identified as potent and selective partial agonists of the 5-HT2C receptor. nih.govacs.orgnih.gov Notably, the 7-chloro analog was found to be a Gq-biased partial agonist with no observed activity at 5-HT2A or 5-HT2B receptors. nih.govacs.orgnih.gov
GPCR119: Novel spiro[chromane-2,4'-piperidine] derivatives have been discovered as potent and orally bioavailable agonists of GPR119. bohrium.comnih.gov These compounds enhance glucose-dependent insulin (B600854) secretion, making them promising candidates for the treatment of type 2 diabetes. bohrium.com
Data Tables
Table 1: In Vitro Activity of Spiro[chromene-2,3'-piperidine] Analogs as Enzyme Inhibitors
| Compound Class | Target Enzyme | Key Findings | Reference |
| Spiro[chroman-2,4'-piperidin]-4-one derivatives | Acetyl-CoA Carboxylase (ACC) | Several compounds exhibited ACC inhibitory activity in the low nanomolar range. | nih.govnih.govresearchgate.net |
| Spiro[chromane-2,4'-piperidine] and spiro[benzofuran-2,4'-piperidine] hydroxamic acid derivatives | Histone Deacetylases (HDACs) | Identified as novel HDAC inhibitors with antiproliferative activity. | researchgate.netnih.gov |
| Spirooxindole pyrrolidine/piperidine fused chromene aldehyde derivatives | DNA Gyrase | Demonstrated significant antibacterial activity through DNA gyrase inhibition. | rsc.orgrsc.orgresearchgate.net |
| Piperidine-fused spiro-oxindole derivatives | MDM2 | Inhibited the MDM2-p53 interaction, inducing apoptosis in cancer cells. | nih.gov |
Table 2: In Vitro Activity of Spiro[chromene-2,3'-piperidine] Analogs at GPCRs
| Compound Class | Target Receptor | Activity | Key Findings | Reference |
| Spiro[chromene-2,4'-piperidine]s | 5-HT2C Receptor | Partial Agonist | Potent and selective Gq-biased partial agonists. The 7-chloro analog showed high potency and selectivity. | nih.govacs.orgnih.gov |
| Spiro[chromane-2,4'-piperidine] derivatives | GPCR119 | Agonist | Potent and orally bioavailable agonists that enhance glucose-dependent insulin secretion. | bohrium.comnih.gov |
Antimicrobial and Antitubercular Activities (In Vitro)
The antimicrobial potential of spiro[chromene-2,3'-piperidine] analogs has been investigated against a variety of bacterial and fungal strains. Notably, certain diastereomers of spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 2 µg/mL. nih.gov In another study, spiro-oxindole-chromene derivatives were synthesized and tested for their antibacterial properties. One of the synthesized compounds showed activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis. ui.ac.id Furthermore, a series of spirooxindole pyrrolidine/piperidine fused chromene aldehyde derivatives were evaluated for their in vitro antibacterial activity against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). One compound, in particular, displayed significant inhibitory effects against both strains, with a minimum inhibitory concentration (MIC) of 6.25 μg/mL for each. rsc.orgresearchgate.net
In the realm of antitubercular activity, novel spiro-[chromane-2,4'-piperidin]-4(3H)-one derivatives have been synthesized and evaluated against Mycobacterium tuberculosis (Mtb) strain H37Ra. nih.gov One compound from this series, designated PS08, exhibited significant inhibition with a MIC value of 3.72 μM. nih.gov Other derivatives in the same series showed MIC values ranging from 7.68 to 230.42 μM. nih.gov However, it was noted that the two most active compounds in this particular study displayed acute cytotoxicity towards human MRC-5 lung fibroblast cell lines. nih.gov The GSK Spiros family of anti-TB leads, which contains a spiro-piperidine core, has also been a subject of research, with some analogues showing potency against the virulent H37Rv strain of M. tuberculosis. plos.orgresearchgate.net
Table 1: In Vitro Antimicrobial and Antitubercular Activity of Spiro[chromene-2,3'-piperidine] Analogs
Anticancer Cell Line Evaluations (In Vitro)
The cytotoxic potential of spiro[chromene-2,3'-piperidine] analogs has been explored against various human cancer cell lines. A novel series of spiro[chroman-2,4'-piperidin]-4-one derivatives demonstrated cytotoxic activity against MCF-7 (human breast carcinoma), A2780 (human ovarian cancer), and HT-29 (human colorectal adenocarcinoma) cell lines. researchgate.net Within this series, a compound featuring a sulfonyl spacer (compound 16) was the most potent, with IC50 values ranging from 0.31 to 5.62 μM. researchgate.net In contrast, a trimethoxyphenyl derivative (compound 15) was the least active, with IC50 values between 18.77 and 47.05 μM. researchgate.net Further investigation into the mechanism of the most active compound revealed that it induced early apoptosis in MCF-7 cells and caused cell cycle arrest in the sub-G1 and G2-M phases. researchgate.net
Another study focused on a series of 7-(5-((amino)-methyl)-thiophen-2-yl)-spiro-[chroman-2,4'-piperidin]-4-one hydrochloride analogues, which were evaluated for their anticancer potential on human breast cancer (MCF-7) and murine melanoma (B16F10) cell lines. The anticancer activity for these compounds ranged from 2.9 to 35.0 µM. researchgate.net Additionally, spiro-oxindoline-based pyrazolo[3,4-b]pyridines have been synthesized and evaluated against a panel of 60 cancer cell lines by the National Cancer Institute (NCI). ekb.egekb.eg Several of these compounds exhibited promising activity against nearly the entire panel, with GI50 (50% growth inhibition) values in the low micromolar range. ekb.egekb.eg
Table 2: In Vitro Anticancer Activity of Spiro[chromene-2,3'-piperidine] Analogs
Other In Vitro Bioactivity Assessments (e.g., Antileishmanial, Antiviral, Anti-inflammatory, Antioxidant)
Spiro[chromene-2,3'-piperidine] analogs have been evaluated for a range of other in vitro biological activities.
Antileishmanial Activity: New spiro-piperidine derivatives have shown promising antileishmanial activity against Leishmania major promastigote and amastigote forms, with many exhibiting superior activity compared to the standard drug miltefosine. nih.govnih.gov Two compounds, 8a and 9a, displayed sub-micromolar activity against the amastigote form, with IC50 values of 0.89 µM and 0.50 µM, respectively, compared to 8.08 µM for miltefosine. nih.govnih.gov These active compounds also demonstrated a good selectivity and safety profile against VERO cells. nih.gov
Antiviral Activity: While specific studies on the antiviral activity of spiro[chromene-2,3'-piperidine] are limited, related piperidine alkaloids have been investigated. For instance, piperidine alkaloids from Senna spectabilis flowers have shown potential as anti-Chikungunya virus (CHIKV) agents. nih.gov This suggests that the spiro-piperidine scaffold could be a valuable starting point for the development of novel antiviral drugs. bepls.com
Anti-inflammatory Activity: Spiro thiochromene–oxindole derivatives have been synthesized and screened for their in vitro anti-inflammatory activity by assessing their ability to inhibit heat-induced Bovine Serum Albumin (BSA) denaturation. rsc.orgnih.gov Several compounds showed moderate to good efficacy, with the most active compounds inhibiting BSA denaturation by 90.97–95.45% at a concentration of 800 μg/mL. rsc.orgnih.gov The IC50 values for the three most potent compounds were 127.477, 190.738, and 285.806 μg/mL. rsc.orgnih.gov
Antioxidant Activity: Derivatives of spiro[chromane-2,4'-pyrimidin]-2'(3'H)-one containing vicinal bisphenol moieties have demonstrated potent antioxidant activity. Their IC50 values were found to be 12.5 µg/mL, which is comparable to the standard antioxidant, ascorbic acid. nih.gov
Table 3: Other In Vitro Bioactivities of Spiro[chromene-2,3'-piperidine] Analogs
Mechanistic Studies of Biological Action (Non-Clinical Molecular Level)
Target Identification and Validation (e.g., InhA, VEGFR-2, DNA Gyrase)
To understand the mode of action of spiro[chromene-2,3'-piperidine] analogs at the molecular level, researchers have focused on identifying and validating their biological targets.
DNA Gyrase: Molecular docking studies have suggested that spirooxindole pyrrolidine/piperidine fused chromene aldehyde derivatives may exert their antibacterial effects by targeting bacterial DNA gyrase. rsc.orgresearchgate.net One of the synthesized compounds showed a strong binding affinity of -8.3 kcal/mol with the DNA gyrase of both E. coli and S. aureus. rsc.org
MmpL3: The GSK Spiros family of antitubercular compounds is thought to act by inhibiting MmpL3 (Mycobacterial membrane protein Large 3), a crucial transporter of mycolic acids in Mycobacterium tuberculosis. plos.orgresearchgate.net
Tyrosine Phosphatase B (PtpB): For the antitubercular spiro-[chromane-2,4'-piperidin]-4(3H)-one derivative PS08, molecular docking studies were performed to understand its binding at the active site of the Mtb protein tyrosine phosphatase B (PtpB), suggesting it as a potential target. nih.gov
Molecular Interaction Analysis via Binding Studies
Molecular docking has been a key tool in elucidating the potential binding modes of spiro[chromene-2,3'-piperidine] analogs with their target proteins. For instance, the docking of a spiro[chromene-2,4'-piperidine] (B8724282) derivative at the 5-HT2C receptor revealed that the charged piperidine nitrogen forms a strong salt bridge interaction with an aspartate residue (ASP134). nih.gov The rigid chromene scaffold of this compound was found to engage in two aromatic edge-to-face π–π stacking interactions with two phenylalanine residues (PHE327 and PHE328). nih.gov
In the case of antitubercular spirocycles, the potential for rapid diversification of the piperidine nitrogen allows for probing interactions within the binding pocket of the target protein. plos.org The molecular interactions of the spiro[chromane-2,4'-piperidine]-4(3H)-one scaffold are thought to be enhanced by the ketone group and the oxygen atom in the six-membered ring, which can improve hydrogen bonding with amino acids in the target enzyme or protein. researchgate.net
Exploration of Functional Selectivity and Signaling Bias
A significant finding in the study of spiro[chromene-2,3'-piperidine] analogs is the discovery of their ability to act as biased agonists at certain receptors. Specifically, a series of spiro[chromene-2,4'-piperidine]s have been identified as potent and selective 5-HT2C receptor partial agonists with a Gq bias. nih.govnih.govacs.org One of the most promising compounds in this series, a 7-chloro analog, was identified as a potent and selective 5-HT2C partial agonist with an EC50 value of 121.5 nM and no observed activity at the 5-HT2A or 5-HT2B receptors. nih.govnih.gov Importantly, this compound did not recruit β-arrestin, indicating its G-protein biased signaling. nih.govnih.gov This functional selectivity offers the potential for enhanced therapeutic efficacy with reduced side effects by avoiding the β-arrestin pathway, which is involved in receptor desensitization and internalization. nih.gov
Emerging Applications and Interdisciplinary Research of Spiro Chromene 2,3 Piperidine Systems
Applications in Materials Science and Engineering
Photochromic Systems and Stimuli-Responsive Materials
The general class of spiropyrans, to which spiro[chromene-2,3'-piperidine] belongs, is well-known for its photochromic behavior. This phenomenon involves a reversible transformation between two isomers—a colorless, non-polar spiro (SP) form and a colored, highly polar merocyanine (B1260669) (MC) form—upon stimulation by light. This light-induced switching of molecular structure and properties is the foundation for their use in stimuli-responsive materials.
However, specific studies detailing the photochromic properties of spiro[chromene-2,3'-piperidine] are not readily found. The influence of the piperidine (B6355638) ring's substitution pattern at the 3'-position on the kinetics and thermodynamics of the photochromic process, such as the coloration and decoloration rates and the stability of the merocyanine form, has not been extensively investigated. Such studies would be crucial for determining its suitability for applications in high-resolution imaging, optical data storage, and smart textiles.
Chemosensors and Molecular Probes
The inherent ability of the merocyanine form of spiropyrans to coordinate with metal ions and other analytes has led to their investigation as chemosensors and molecular probes. The change in color or fluorescence upon binding can serve as a detectable signal.
Role in Catalysis and Ligand Development
The nitrogen atom within the piperidine ring of spiro[chromene-2,3'-piperidine] presents a potential coordination site for metal ions, suggesting that these compounds could serve as ligands in catalysis. The development of chiral spirocyclic ligands is an active area of research for asymmetric catalysis, where the rigid spiro backbone can create a well-defined chiral environment around a metal center.
Despite this potential, there is no significant body of research on the application of spiro[chromene-2,3'-piperidine] or its derivatives in catalysis. Studies on the synthesis of spiro[chromene-2,3'-piperidine]-metal complexes and the evaluation of their catalytic activity in various organic transformations have not been reported in the surveyed literature. Consequently, its role in the development of new catalysts and ligands is yet to be explored.
Future Perspectives and Research Directions
Development of Next-Generation Synthetic Technologies
The synthesis of spiro[chromene-2,3'-piperidine] and its derivatives has seen considerable progress, yet the demand for more efficient and sustainable methods remains a driving force for innovation. Future synthetic strategies will likely focus on several key areas:
Green Chemistry Approaches: The use of environmentally benign reagents and solvents is a growing trend in organic synthesis. Researchers are exploring the use of ionic liquids as recyclable and eco-friendly reaction media for the one-pot synthesis of spiro-piperidine derivatives. nih.gov This approach not only minimizes environmental impact but can also lead to improved yields and simplified purification processes.
Catalyst Innovation: The development of novel catalysts is crucial for achieving higher efficiency and selectivity in the synthesis of complex spirocycles. This includes the use of organocatalysts like piperidine (B6355638) for multi-component reactions at ambient temperatures, offering advantages such as low cost, ready availability, and simplified work-up procedures.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The synthesis of spiro[chroman-2,4'-piperidine]-4(3H)-one derivatives has been successfully achieved using microwave-assisted methods, leading to good yields in shorter reaction times. researchgate.net
Multi-component Reactions (MCRs): MCRs, which involve the combination of three or more starting materials in a single step to form a complex product, are highly valued for their efficiency and atom economy. The development of novel MCRs for the construction of the spiro[chromene-piperidine] core will continue to be a significant area of research. rsc.org
Advanced Computational Design for Targeted Spiro[chromene-piperidine] Discovery
Computer-aided drug design (CADD) is an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds. taylorandfrancis.com For the spiro[chromene-piperidine] scaffold, computational approaches are being leveraged to:
Structure-Based Drug Design (SBDD): With the increasing availability of high-resolution crystal structures of biological targets, SBDD plays a pivotal role. Molecular docking studies have been successfully employed to understand the binding interactions of spiro[chromene-2,4'-piperidine] (B8724282) derivatives with their targets, such as the 5-HT2C receptor. nih.gov These studies provide valuable insights into the key amino acid residues involved in binding and guide the design of more potent and selective ligands. nih.govrsc.org
Ligand-Based Drug Design (LBDD): In the absence of a target's 3D structure, LBDD methods, such as quantitative structure-activity relationship (QSAR) studies, can be used to build predictive models based on the chemical structures and biological activities of a series of compounds.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor interactions, helping to assess the stability of the binding pose and to understand the conformational changes that occur upon binding. rsc.org
Artificial Intelligence (AI) in Drug Discovery: The application of AI and machine learning is revolutionizing drug discovery. taylorandfrancis.com These technologies can be used to analyze large datasets, predict the pharmacological properties and potential toxicity of novel spiro[chromene-piperidine] derivatives, and even design new molecules with desired characteristics.
Exploration of Novel Biological Pathways and Uncharted Pharmacological Space
While the spiro[chromene-piperidine] scaffold has shown promise in targeting specific receptors and enzymes, there is a vast and largely unexplored pharmacological space waiting to be investigated. Future research will likely focus on:
Expanding Therapeutic Applications: The diverse biological activities reported for spiro-piperidine derivatives, including anticancer, antileishmanial, and effects on the central nervous system, suggest that this scaffold has the potential to be developed for a wide range of diseases. nih.govresearchgate.netbepls.com Further exploration of its activity against various therapeutic targets is warranted.
Uncovering Novel Mechanisms of Action: Investigating the detailed molecular mechanisms by which spiro[chromene-piperidine] compounds exert their biological effects is crucial. This includes identifying novel cellular pathways and signaling cascades that are modulated by these compounds. For example, some derivatives have been identified as biased agonists for the 5-HT2C receptor, selectively activating G-protein signaling pathways over β-arrestin pathways, which could lead to improved therapeutic profiles. nih.govnih.gov
Targeting Protein-Protein Interactions: Many diseases are driven by aberrant protein-protein interactions (PPIs). The rigid, three-dimensional structure of the spiro[chromene-piperidine] scaffold may make it well-suited for the design of inhibitors of challenging PPIs.
Integration with High-Throughput Screening and Omics Technologies for Comprehensive Analysis
To accelerate the discovery and development of new drugs based on the spiro[chromene-piperidine] scaffold, the integration of high-throughput screening (HTS) and various "omics" technologies is essential. mdpi.comnih.gov
High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of spiro[chromene-piperidine] derivatives against a variety of biological targets. chemrxiv.org This enables the identification of initial "hits" that can be further optimized into lead compounds.
Genomics and Transcriptomics: These technologies can be used to identify the genes and gene expression patterns that are altered in response to treatment with spiro[chromene-piperidine] compounds. mdpi.comresearchgate.net This information can help to elucidate the mechanism of action and to identify potential biomarkers of drug response.
Proteomics and Metabolomics: Proteomics allows for the large-scale analysis of protein expression and post-translational modifications, while metabolomics provides a snapshot of the small-molecule metabolites within a biological system. mdpi.comresearchgate.net Integrating these omics datasets can provide a comprehensive understanding of the cellular response to spiro[chromene-piperidine] compounds and help to identify novel drug targets and pathways. nih.gov
By combining these advanced technologies, researchers can gain a holistic view of the biological effects of spiro[chromene-piperidine] derivatives, leading to a more efficient and informed drug discovery and development process.
Q & A
What frameworks guide the formulation of research questions for systematic reviews on Spiro[chromene-2,3'-piperidine] applications?
- Methodological Answer : Use the SPIDER tool for qualitative/mixed-methods reviews:
- Sample : Spiro[chromene-2,3'-piperidine] derivatives.
- Phenomenon : Synthesis challenges or bioactivity mechanisms.
- Design : Experimental or computational studies.
- Evaluation : Yield, efficacy, or stability metrics.
- Research Type : Peer-reviewed articles (exclude patents/industrial reports) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
